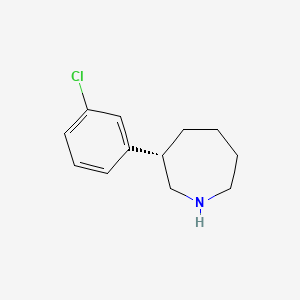

(S)-3-(3-chlorophenyl)azepane

Description

Overview of Seven-Membered Nitrogen Heterocycles as Promising Chemical Motifs

Seven-membered nitrogen heterocycles, such as azepanes, are increasingly recognized as "privileged scaffolds" in medicinal chemistry. researchgate.net These structures, characterized by a seven-membered ring containing one nitrogen atom, offer a unique three-dimensional chemical space that is often underexplored compared to more common five- and six-membered rings. researchgate.netfishersci.com Their inherent conformational flexibility allows them to interact with a wide variety of biological targets. vulcanchem.com This structural feature makes them valuable building blocks in the synthesis of complex organic molecules and has led to their widespread use in medicinal chemistry due to their diverse biological activities. researchgate.netijnrd.org

The synthesis of these seven-membered ring systems can be achieved through various methods, including ring expansion of smaller five- or six-membered rings and cyclization reactions. researchgate.net The development of efficient synthetic routes to functionalized azepanes is an active area of research, as it provides access to novel chemical entities for drug discovery programs. researchgate.net

The Significance of Azepane Derivatives in Drug Discovery and Development

The azepane scaffold is a key structural motif in numerous approved drugs and promising drug candidates. nih.govbohrium.com These compounds have demonstrated a wide array of pharmacological activities, targeting conditions ranging from central nervous system disorders to cancer and infectious diseases. ijnrd.orgnih.gov The versatility of the azepane ring allows for the introduction of various substituents, enabling the fine-tuning of a compound's biological activity and pharmacokinetic properties. researchgate.netontosight.ai

Several well-known therapeutic agents incorporate the azepane moiety, highlighting its importance in drug design. For instance, benazepril, an ACE inhibitor used to treat hypertension, and tolvaptan, a vasopressin receptor antagonist, both feature a benzazepine core structure. researchgate.net Furthermore, azepine and its derivatives are integral to a variety of compounds with applications as anticancer, anti-inflammatory, antiviral, and antidiabetic agents. ijnrd.orgresearchgate.net The ability of azepane-containing molecules to interact with a diverse set of biological targets underscores their significance in the ongoing quest for new and improved medicines. acs.orgunibe.ch

Table 1: Examples of Azepane-Containing Therapeutic Agents

| Drug Name | Therapeutic Class | Key Structural Feature |

|---|---|---|

| Benazepril | ACE Inhibitor | Tetrahydro-1-benzazepine scaffold researchgate.net |

| Epinastine | Antihistamine | Tetrahydro-1-benzazepine scaffold researchgate.net |

| Tolvaptan | Vasopressin Antagonist | Tetrahydro-1-benzazepine scaffold researchgate.net |

| Mianserin | Antidepressant | Tetrahydro-1-benzazepine scaffold researchgate.net |

| Quetiapine | Antipsychotic | Azepine ring ijnrd.org |

| Omapatrilat | Antihypertensive | Azepine ring ijnrd.org |

| Temocapril | ACE Inhibitor | Azepine ring ijnrd.org |

Contextualization of (S)-3-(3-chlorophenyl)azepane within Chiral Azepane Research

The introduction of stereocenters into the azepane ring, creating chiral derivatives, adds another layer of complexity and potential for specificity in drug design. pwr.edu.plnih.gov The spatial arrangement of substituents can dramatically influence a molecule's interaction with its biological target, often leading to one enantiomer having significantly higher potency or a different pharmacological profile than the other. rsc.org The synthesis of enantiomerically pure chiral azepanes is therefore a critical aspect of modern medicinal chemistry. researchgate.net

This compound is a specific chiral azepane derivative. chembk.com Its structure consists of an azepane ring substituted at the 3-position with a 3-chlorophenyl group, with the stereochemistry at the chiral center defined as (S). chembk.com The presence of the chlorophenyl group can influence the compound's electronic properties and its ability to engage in specific interactions, such as halogen bonding, with biological macromolecules. nih.govontosight.ai Research into chiral azepanes like this compound is driven by the potential to develop highly selective and effective therapeutic agents. ontosight.airesearchgate.net The specific biological activity and potential applications of this compound are subjects of ongoing investigation within the field.

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C12H16ClN chembk.com |

| Molar Mass | 209.72 g/mol chembk.com |

| CAS Number | 2165557-26-4 chembk.com |

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-(3-chlorophenyl)azepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN/c13-12-6-3-5-10(8-12)11-4-1-2-7-14-9-11/h3,5-6,8,11,14H,1-2,4,7,9H2/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYSWMPJMAWOQDD-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNCC(C1)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCNC[C@@H](C1)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.71 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for S 3 3 Chlorophenyl Azepane and Analogues

Stereoselective Synthesis of Chiral Azepane Systems

The precise control of stereochemistry is paramount in the synthesis of pharmacologically active molecules. For chiral azepane systems, several advanced strategies are employed to ensure the desired three-dimensional arrangement of atoms.

Enantioselective Approaches to Annulated Azepane Scaffolds

Annulated azepane rings, which are seven-membered rings containing a nitrogen atom fused to another ring, are significant structural motifs in many natural products and active pharmaceutical ingredients. researchgate.net A notable enantioselective synthesis of cyclopenta-, benzo-, and cyclohepta[b]-annulated azepane scaffolds has been developed. This two-step process begins with optically active cyclic α-allyl-β-oxoesters. researchgate.net

The initial step involves a ruthenium-catalyzed olefin cross-metathesis with acrylonitrile. This is followed by a palladium-catalyzed dihydrogenation, which encompasses three consecutive processes: the hydrogenation of the C-C double and C-N triple bonds, and a subsequent reductive amination. This final step stereoselectively yields the annulated azepanes with a relative trans-configuration. researchgate.net The enantiopurity of the resulting products has been determined to be between 97–98% enantiomeric excess (ee). researchgate.net

| Starting Material | Key Reactions | Product | Enantiomeric Excess (ee) |

| Optically active cyclic α-allyl-β-oxoesters | 1. Ru-catalyzed olefin cross-metathesis with acrylonitrile 2. Pd-catalyzed dihydrogenation and reductive amination | Annulated azepanes with relative trans-configuration | 97-98% |

Chiral Induction and Transfer Strategies in Azepane Ring Formation (e.g., from Pyrrolidine (B122466) Precursors)

The synthesis of chiral azepanes can be achieved through chiral induction, where a chiral auxiliary or catalyst directs the stereochemical outcome of a reaction. One effective strategy involves the ring expansion of chiral pyrrolidine precursors.

A method for transforming 5-arylpyrrolidine-2-carboxylates into 1H-benzo[b]azepine-2-carboxylates demonstrates this principle. nih.gov This reaction proceeds via an intramolecular Ullmann-type annulation/rearrangement cascade, promoted by copper(I) and microwave activation. nih.gov By starting with optically active pyrrolidine derivatives, the chirality can be transferred to the resulting azepine product. nih.gov This strategy provides a route to optically active benzazepine species with well-defined three-dimensional structures. nih.gov

While specific data on the chiral transfer for (S)-3-(3-chlorophenyl)azepane via this method is not detailed, the principle of using chiral precursors like L-proline derivatives is a common and effective strategy in the stereoselective synthesis of nitrogen heterocycles. mdpi.com

Control of Relative and Absolute Stereochemistry at Azepane Ring Centers

Controlling both the relative and absolute stereochemistry at the various chiral centers within the azepane ring is a significant challenge. Advanced techniques such as molybdenum-catalyzed asymmetric allylic alkylation have emerged as powerful tools in this regard. This method can construct products with vicinal quaternary and tertiary stereocenters with excellent stereocontrol. acs.orgacs.org

Another approach involves the Prins–pinacol reaction, where stereoelectronic effects, rather than steric factors, dictate the stereoselectivity. The configuration of a single stereocenter in the starting material can determine whether the reaction proceeds through a boat-like or chair-like transition state, leading to different stereoisomers of the final product. nih.gov

Furthermore, diastereomerically pure azepane derivatives have been successfully prepared through the ring expansion of piperidines with complete stereoselectivity and regioselectivity. The precise stereochemistry of the resulting azepane can be confirmed using techniques such as X-ray crystallographic analysis. rsc.org

General Strategies for Azepane Ring Construction

Beyond stereoselective concerns, the fundamental construction of the seven-membered azepane ring is a key focus of synthetic organic chemistry. Various cyclization and ring expansion methodologies have been developed to this end.

Cyclization Reactions for Azepane Ring Formation

The formation of the azepane ring through cyclization often involves the creation of new carbon-nitrogen and carbon-carbon bonds in a single, efficient step.

One such method is the silyl-aza-Prins cyclization, which can produce trans-azepanes in high yields and with good to excellent diastereoselectivities. nih.govacs.org The outcome of this reaction can be influenced by the choice of Lewis acid catalyst. For instance, using indium(III) chloride (InCl3) selectively yields azepanes. nih.govresearchgate.net

Another effective strategy is the copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes with primary and secondary amines. This method allows for the selective preparation of trifluoromethyl-substituted azepin-2-carboxylates and their phosphorus analogues. nih.gov

| Cyclization Method | Key Features | Typical Products |

| Silyl-aza-Prins Cyclization | Lewis acid-catalyzed (e.g., InCl3), high yields, good diastereoselectivity | trans-Azepanes |

| Cu(I)-Catalyzed Tandem Amination/Cyclization | Involves functionalized allenynes and amines | Trifluoromethyl-substituted azepin-2-carboxylates |

Ring Expansion Methodologies for Seven-Membered Heterocycles

Ring expansion reactions provide a powerful avenue for the synthesis of azepanes from more readily available smaller ring systems.

A recently developed strategy involves the photochemical dearomative ring expansion of simple nitroarenes. rwth-aachen.denih.gov This process, mediated by blue light at room temperature, converts the six-membered benzene ring into a seven-membered ring system. A subsequent hydrogenolysis step furnishes the final azepane. rwth-aachen.denih.gov This two-step method has been successfully applied to synthesize azepane analogues of piperidine-containing drugs. researchgate.netresearchgate.net

The ring expansion of six-membered heterocyclic rings, such as pyrimidines, using various nucleophiles is another general approach to forming 1,3-diazepin-2-one derivatives in good to excellent yields. nih.gov Similarly, diastereomerically pure azepane derivatives can be synthesized with high stereoselectivity and regioselectivity through the ring expansion of piperidines. rsc.org

| Starting Ring System | Ring Expansion Method | Product |

| Nitroarenes | Photochemical dearomative ring expansion followed by hydrogenolysis | Polysubstituted azepanes |

| Pyrimidines | Nucleophilic addition | 1,3-Diazepin-2-one derivatives |

| Piperidines | Not specified | Diastereomerically pure azepanes |

Application of Diazocarbonyl Chemistry in Azepane Synthesis

Diazocarbonyl compounds, such as ethyl diazoacetate, are versatile reagents for the formation and expansion of ring systems, driven by the generation of metal carbene intermediates. One of the most effective methods for constructing the azepane skeleton from more readily available piperidine (B6355638) precursors is through a rhodium(II)-catalyzed ring expansion. rsc.org

This transformation is initiated by the reaction of a piperidine with a diazocarbonyl compound in the presence of a rhodium(II) catalyst, such as rhodium(II) acetate. The catalyst promotes the decomposition of the diazo compound, releasing dinitrogen gas and forming a highly reactive rhodium carbene. This intermediate can then undergo a reaction with the piperidine nitrogen to form an ylide. The resulting ylide is poised for a rsc.orgalmacgroup.com-sigmatropic rearrangement, which facilitates a one-carbon ring expansion of the six-membered piperidine to a seven-membered azepane. semanticscholar.org

Alternatively, intramolecular C-H insertion reactions of tethered diazocarbonyl compounds provide a powerful route to nitrogen-containing heterocycles. mdpi.comnih.gov In this approach, a diazoacetyl group can be appended to a suitable precursor chain. Upon catalysis, typically with a rhodium complex, the resulting carbene can insert into a C-H bond at a strategic position to forge the seven-membered ring. nih.gov The regioselectivity and stereoselectivity of this cyclization are influenced by the catalyst, the substrate's conformation, and the electronic nature of the C-H bond being targeted.

| Method | Precursor | Reagent | Catalyst | Key Intermediate | Product |

| Ring Expansion | Substituted Piperidine | Ethyl Diazoacetate | Rh₂(OAc)₄ | Rhodium Carbene / Ammonium Ylide | Substituted Azepane |

| C-H Insertion | Acyclic Amino Ester w/ Diazo Group | N/A | Rhodium(II) Carboxylate | Rhodium Carbene | Azepane-Lactam |

Functionalization and Diversification of the Azepane Core

Once the azepane ring is formed, its diversification allows for the exploration of structure-activity relationships. Key modifications include the introduction of substituents on the carbon framework and derivatization of the ring nitrogen.

Achieving the regioselective installation of an aryl group at the C3 position is a critical step in the synthesis of molecules like 3-(3-chlorophenyl)azepane. A highly effective modern approach involves the functionalization of a pyridine precursor prior to the formation or expansion of the azepane ring.

A rhodium-catalyzed asymmetric reductive Heck reaction provides a powerful method for this purpose. acs.orgtmc.edu This strategy utilizes a dihydropyridine, formed by the partial reduction of pyridine, which then undergoes a highly regio- and enantioselective carbometalation with an arylboronic acid, such as (3-chlorophenyl)boronic acid. acs.org The reaction, catalyzed by a chiral rhodium complex (e.g., [Rh(cod)(OH)]₂ with a ligand like (S)-Segphos), delivers a 3-aryl-tetrahydropyridine with excellent enantioselectivity. tmc.edu This chiral 3-arylpiperidine precursor can then be carried forward to the final azepane structure through ring expansion methodologies. This approach definitively establishes the C3-aryl bond with the desired regiochemistry early in the synthetic sequence.

The secondary amine of the azepane core is a key handle for diversification. It readily undergoes standard N-alkylation and N-acylation reactions to introduce a wide variety of functional groups.

N-Alkylation: This can be achieved by treating the azepane with alkyl halides in the presence of a base. More advanced, metal-free catalysis using triarylboranes like B(C₆F₅)₃ has been shown to facilitate the N-alkylation of various amines with esters, providing a mild protocol for this transformation. rsc.org For substrates containing other functional groups, such as hydroxyls, selective mono-N-alkylation can be achieved through chelation strategies, for instance, using 9-borabicyclononane (9-BBN) to protect and activate the amine. organic-chemistry.org

N-Acylation: The reaction with acyl chlorides or anhydrides in the presence of a base is a straightforward and high-yielding method to introduce amide functionalities.

C-H Functionalization: Direct functionalization of the carbon atoms of the azepane ring is more challenging but offers an atom-economical route to diversification. Rhodium-catalyzed C-H activation, often guided by a directing group on the nitrogen atom, can enable the introduction of new C-C or C-heteroatom bonds at specific positions. researchgate.net Furthermore, late-stage oxidation, such as diastereoselective hydroboration followed by oxidation, can be used to install hydroxyl or keto groups on the azepane ring, providing further points for derivatization. nih.gov

Specific Synthetic Routes for this compound and Related Chiral Azepanes

The synthesis of a single enantiomer, such as the (S) form, requires a deliberate strategy to control the stereochemistry at the C3 position. This can be accomplished either by building the molecule from a chiral starting material, using a chiral catalyst, or by separating the enantiomers from a racemic mixture.

The stereochemistry of the final product is often dictated by the choice of a chiral precursor. Two primary strategies have proven effective: the use of the "chiral pool" and asymmetric catalysis.

Chiral Pool Synthesis: Nature provides a variety of enantiopure starting materials, such as amino acids, which can be elaborated into complex chiral molecules. wikipedia.orgnih.gov For instance, enantiopure 3-aminoazepane derivatives can be synthesized from D-ornithine. researchgate.net A multi-enzyme cascade has also been demonstrated for the conversion of N-Cbz-protected L-lysinol into L-3-N-Cbz-aminoazepane, showcasing a biocatalytic approach to chiral azepane precursors. rsc.org

Asymmetric Catalysis: This is arguably the more flexible approach, where a prochiral substrate is converted into a chiral product using a chiral catalyst. As mentioned previously, the rhodium-catalyzed asymmetric carbometalation of a dihydropyridine with (3-chlorophenyl)boronic acid using a chiral phosphine ligand is a state-of-the-art method to generate the key (S)-3-(3-chlorophenyl)-tetrahydropyridine precursor with high enantiomeric excess. acs.orgtmc.edu Optimization of this reaction involves screening chiral ligands, solvents, and bases to maximize both yield and enantioselectivity. Subsequent ring expansion of this chiral piperidine, for example through a palladium-catalyzed process, can proceed with a high degree of enantio-retention, transferring the established stereochemistry to the final azepane product. chemrxiv.org

| Strategy | Precursor Type | Example Precursor | Key Transformation | Stereochemical Control |

| Chiral Pool | Amino Acid | D-Ornithine / L-Lysinol | Cyclization / Enzymatic Cascade | Inherent in starting material |

| Asymmetric Catalysis | Prochiral Heterocycle | Dihydropyridine | Rh-catalyzed Asymmetric Arylation | Chiral Ligand (e.g., (S)-Segphos) |

When a synthetic route produces a racemic mixture of the target compound or a key intermediate, a resolution step is necessary to isolate the desired enantiomer. High-performance liquid chromatography (HPLC) and enzymatic kinetic resolution are two powerful techniques for this purpose.

Chiral HPLC: This method involves passing the racemic mixture through a column containing a chiral stationary phase (CSP). nih.gov Polysaccharide-based CSPs, such as those derived from amylose or cellulose carbamates, are highly effective at separating a wide range of enantiomers. unibg.itmdpi.com The enantiomers interact differently with the chiral environment of the CSP, leading to different retention times and allowing for their separation. This technique can be applied on both analytical and preparative scales to obtain enantiomerically pure this compound. researchgate.net

Enzymatic Kinetic Resolution (EKR): EKR utilizes enzymes, most commonly lipases, which selectively catalyze a reaction on one enantiomer of a racemic pair, leaving the other unreacted. researchgate.net For example, a racemic precursor ester can be subjected to hydrolysis by a lipase from Pseudomonas cepacia or Candida antarctica. almacgroup.comscielo.br The enzyme will preferentially hydrolyze one enantiomer to the corresponding acid, allowing for the separation of the unreacted ester (e.g., the (S)-enantiomer) from the newly formed acid (the (R)-enantiomer). This method is valued for its high selectivity, mild reaction conditions, and environmental compatibility. nih.govmdpi.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of S 3 3 Chlorophenyl Azepane Analogues

Impact of Stereochemistry on Molecular Recognition and Biological Activity

The spatial arrangement of atoms, or stereochemistry, is a critical factor in determining the biological activity of a molecule. For compounds with chiral centers, such as (S)-3-(3-chlorophenyl)azepane, the different enantiomers often exhibit distinct pharmacological profiles due to the three-dimensional nature of their interactions with biological targets like receptors and enzymes. The majority of natural products are chiral and are biosynthesized in an enantiomerically pure form, highlighting the importance of stereochemistry in biological systems. nih.gov

Elucidation of the Role of (S)-Configuration in Ligand-Target Interactions

The (S)-configuration at the third position of the azepane ring is crucial for the biological activity of 3-(3-chlorophenyl)azepane. This stereospecificity suggests that the molecule's target, likely a protein binding pocket, is asymmetrical and can differentiate between the two enantiomers. The precise orientation of the 3-chlorophenyl group and the azepane ring, dictated by the (S)-configuration, allows for optimal engagement with the amino acid residues within the binding site. These interactions can include hydrophobic interactions, van der Waals forces, and potentially hydrogen bonding involving the amine group of the azepane.

Studies on related chiral compounds demonstrate that stereochemistry can be the primary driver for potency and pharmacokinetics. nih.gov For instance, in the case of other psychoactive substances, the (S)-enantiomer is often significantly more potent as a dopamine (B1211576) receptor antagonist or an amine-uptake inhibitor. nih.gov This difference in activity arises because the (S)-configuration places the key functional groups in the correct spatial orientation to maximize binding affinity, leading to a more stable ligand-target complex. Conversely, the (R)-enantiomer may bind weakly or not at all because its stereochemistry prevents a complementary fit with the target.

Influence of Phenyl Ring Substitution Pattern on Pharmacological Profiles

The substitution pattern on the phenyl ring of azepane analogues is a key determinant of their pharmacological properties, including potency and selectivity. The position and electronic nature of substituents can profoundly alter the molecule's interaction with its biological target.

Positional Isomer Effects (e.g., 3-chlorophenyl vs. other chlorophenyl substitutions)

The location of the chlorine atom on the phenyl ring significantly impacts bioactivity. Structure-activity relationship (SAR) studies on various classes of compounds show that moving a substituent between the ortho (2-), meta (3-), and para (4-) positions can lead to substantial changes in potency. For many CNS-active compounds, a meta-substitution, as in this compound, is often optimal for activity.

Table 1: Illustrative Impact of Chlorine Position on Relative Potency This table is based on general SAR principles, as specific comparative data for chlorophenylazepanes was not found in the search results.

| Analogue | Phenyl Ring Substitution | Expected Relative Potency | Rationale |

|---|---|---|---|

| Compound A | 3-chloro (meta) | High | Optimal fit in the target's binding pocket. |

| Compound B | 4-chloro (para) | Moderate to Low | Potential for steric clash or less favorable interactions. |

| Compound C | 2-chloro (ortho) | Low | Likely steric hindrance, preventing proper binding orientation. |

Substituent Effects on Bioactivity (e.g., Halogenation)

Halogenation is a common strategy in drug design to modulate a compound's physicochemical properties and biological activity. The introduction of a chlorine atom, as in this compound, increases lipophilicity, which can enhance membrane permeability and access to the central nervous system.

Furthermore, the electronic properties of the halogen are important. Chlorine is an electron-withdrawing group, which alters the electron density of the phenyl ring and can influence interactions such as π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine) in the binding site. The specific electronic and steric effects of different substituents can fine-tune a compound's affinity and selectivity for its target. For example, studies on other heterocyclic compounds have shown that a 4-chlorophenyl group can confer potent biological activity. nih.gov The choice of halogen and its position are therefore critical variables in optimizing the pharmacological profile of a lead compound.

Conformational Landscape and its Correlation with Biological Outcomes

The azepane ring is a seven-membered heterocycle that possesses significant conformational flexibility. lifechemicals.comrsc.org This flexibility allows it to adopt various shapes, but only a specific conformation, known as the "bioactive conformation," is typically responsible for its interaction with a biological target.

Analysis of Azepane Ring Conformations and Flexibility

The conformational diversity of the azepane ring is a decisive factor for its bioactivity. lifechemicals.com The ring can exist in multiple low-energy conformations, such as chair and boat forms. The presence of a substituent on the ring, like the 3-chlorophenyl group, can influence the conformational equilibrium, favoring one conformation over others.

Research on substituted azepanes has shown that introducing substituents can bias the ring towards a single major conformation. rsc.orgdntb.gov.ua This pre-organization into the bioactive conformation can reduce the entropic penalty of binding to a receptor, potentially leading to higher affinity. Computational modeling and NMR spectroscopy are key techniques used to study these conformational preferences. rsc.org For this compound, it is hypothesized that the bioactive conformation is one where the 3-chlorophenyl group is oriented in a pseudo-equatorial position, allowing it to fit optimally into the binding pocket of its target protein while minimizing steric clashes. Understanding and controlling the conformational landscape of the azepane ring is therefore a crucial aspect of designing potent and selective analogues.

Conformational Constraint Strategies in Azepane Design

The inherent flexibility of the seven-membered azepane ring presents both opportunities and challenges in drug design. While this flexibility allows the scaffold to adapt to various binding pockets, it can also lead to an entropic penalty upon binding, which may decrease affinity. Conformational constraint is a key strategy to address this by rigidifying the molecule into a bioactive conformation, thereby improving binding affinity and potentially selectivity. nih.gov

Several strategies are employed to constrain the azepane scaffold:

Introduction of Unsaturation: Creating a double bond within the ring to form an azepine derivative restricts the number of available conformations.

Spirocyclization: Attaching a second ring that shares a single carbon atom (a spiro center) with the azepane ring can significantly limit its conformational freedom. Spiro-substituted azepane scaffolds are considered valuable for introducing structural novelty and three-dimensionality. researchgate.net

Ring Fusion (Annulation): Fusing an additional ring to the azepane core to create bicyclic or polycyclic systems is a powerful method for locking the structure into a well-defined shape. This approach has been shown to be effective in tuning the pharmacological profile of azepane-based compounds. acs.orgacs.org

These strategies aim to pre-organize the ligand for its biological target, reducing the entropic cost of binding. For instance, conformationally constrained mimics have been successfully used to develop potent peptidomimetic inhibitors, where rigid scaffolds, including those derived from azepanes, replace flexible amino acid residues to enhance activity. nih.gov

Rational Modifications of the Azepane Ring System and its Biological Implications

Systematic modifications to the azepane ring, including substitutions on the nitrogen atom and alterations to the ring architecture itself, provide deep insights into the SAR of this class of compounds.

The nitrogen atom of the azepane ring is a common and convenient point for chemical modification. The nature of the substituent on this nitrogen can profoundly impact a compound's interaction with its biological target by altering its size, polarity, basicity, and hydrogen-bonding capacity.

In a study of bicyclic azepane analogues designed as monoamine transporter inhibitors, N-substitution was found to be critical for activity. While the parent bicyclic diamines were inactive, the introduction of an N-benzyl group resulted in potent inhibitors of the norepinephrine (B1679862) transporter (NET) and dopamine transporter (DAT). acs.org This highlights the essential role of the N-benzyl moiety in establishing key interactions within the transporter binding sites.

| Compound | N-Substituent | NET IC50 (nM) | DAT IC50 (nM) | SERT IC50 (nM) |

|---|---|---|---|---|

| Parent Diamine | -H | >10,000 | >10,000 | >10,000 |

| (R,R)-1a | -Benzyl | 60 | 230 | 250 |

The data demonstrates that the unsubstituted bicyclic azepane is devoid of activity at NET, DAT, and the serotonin (B10506) transporter (SERT). However, the addition of a benzyl (B1604629) group to the azepane nitrogen in compound (R,R)-1a confers potent inhibitory activity across all three transporters, underscoring the dramatic effect N-substitution can have on pharmacological targeting. acs.org

Creating annulated (fused) or bicyclic structures from a monocyclic azepane core is a key conformational constraint strategy. By locking the flexible seven-membered ring into a more rigid architecture, chemists can probe the optimal geometry for receptor binding and enhance selectivity.

The stereochemistry of the ring fusion is often a critical determinant of biological activity. In studies of cis- and trans-fused bicyclic azepanes, the cis-fused isomers consistently demonstrated stronger activity as monoamine transporter inhibitors compared to their trans-fused counterparts. acs.org

| Compound | Architecture | NET Inhibition (% @ 10 µM) |

|---|---|---|

| 1a | cis-fused bicyclic azepane | 96% |

| 1b | trans-fused bicyclic azepane | 66% |

This difference in activity suggests that the specific three-dimensional shape imposed by the cis-fusion presents the key pharmacophoric elements—such as the nitrogen atom and its substituent—in a more favorable orientation for binding to the transporter than the geometry of the trans-fused system. acs.org Such findings are invaluable for the rational design of more potent and selective ligands.

Comparative SAR Analysis with Related Heterocyclic Scaffolds (e.g., Azepines, Oxepanes, Piperidines)

To better understand the unique contribution of the azepane scaffold, it is useful to compare its SAR with that of related heterocyclic systems. These comparisons can reveal the importance of ring size, saturation, and the identity of the heteroatom.

Azepanes vs. Azepines: The azepine scaffold is an unsaturated seven-membered ring analogue of azepane. The introduction of a double bond flattens the ring and restricts its conformational flexibility. In a series of dual norepinephrine (NET) and dopamine (DAT) transporter inhibitors, hydrogenation of a 3-phenyl-2,3,4,7-tetrahydro-1H-azepine derivative to the corresponding 3-phenylazepane (B1371516) resulted in a significant loss of potency at NET, while slightly increasing potency at DAT. nih.gov This demonstrates that the conformational and electronic changes resulting from ring saturation can distinctly modulate activity at different but related targets. nih.gov

Azepanes vs. Piperidines: Piperidine (B6355638), a six-membered ring, is one of the most common scaffolds in medicinal chemistry. Comparing it with the seven-membered azepane ring reveals the impact of ring size on SAR. The larger azepane ring has more low-energy conformations and places its substituents at different vectors compared to the more rigid piperidine chair. In the same study of transporter inhibitors, a 3-phenylpiperidine (B1330008) analogue showed greater potency at NET than the corresponding 3-phenylazepine, but was less potent at DAT. nih.gov This highlights how the subtle change in ring size from six to seven atoms can alter the spatial arrangement of key binding groups, leading to different selectivity profiles. nih.gov

Azepanes vs. Oxepanes: Oxepane (B1206615) is the oxygen-containing analogue of azepane. The replacement of the nitrogen atom with oxygen represents a significant bioisosteric shift. This change removes the basic nitrogen center, which is often crucial for salt-bridge interactions or acting as a hydrogen bond acceptor. It also alters the polarity and hydrogen bond donor/acceptor profile of the scaffold. While both azepane and oxepane are recognized as important seven-membered heterocycles in drug discovery, the choice between them depends heavily on the specific requirements of the biological target. researchgate.netnih.gov The nitrogen in an azepane allows for straightforward N-substitution to modulate properties, an option not available for the oxepane ether oxygen.

| Scaffold Type (Analogue) | Core Ring | NET IC50 (nM) | DAT IC50 (nM) | SERT IC50 (nM) |

|---|---|---|---|---|

| 3-(3,4-dichlorophenyl)-2,3,4,7-tetrahydro-1H-azepine (8a ) | Azepine (7-membered, unsaturated) | 1.8 | 15 | 320 |

| 3-(3,4-dichlorophenyl)azepane (10 ) | Azepane (7-membered, saturated) | 110 | 11 | 1300 |

| 2-(3-(3,4-dichlorophenyl)piperidin-3-yl)ethanol (17a ) | Piperidine (6-membered, saturated) | 0.6 | 35 | 20 |

This comparative analysis reveals that no single scaffold is universally superior. The optimal choice of a heterocyclic core—be it a six- or seven-membered ring, saturated or unsaturated, nitrogen- or oxygen-containing—is dictated by the specific SAR requirements of the intended biological target.

Pharmacological and Biological Investigations of S 3 3 Chlorophenyl Azepane Analogues Preclinical in Vitro and in Vivo Studies

Enzyme Inhibition and Modulation Studies

Screening for Enzyme Inhibitory Potential

No specific data is available for the screening of (S)-3-(3-chlorophenyl)azepane for its enzyme inhibitory potential.

Mechanistic Characterization of Enzyme-Ligand Interactions

There is no available research on the mechanistic characterization of enzyme-ligand interactions for this compound.

Receptor and Transporter Interaction Research

Ligand Binding and Functional Assays for Receptor Targets (e.g., Monoamine Transporters, σ-1R)

Specific ligand binding and functional assay data for this compound with monoamine transporters or the sigma-1 receptor (σ-1R) are not present in the available literature.

Profiling of Receptor Subtype Selectivity and Efficacy

No studies profiling the receptor subtype selectivity and efficacy of this compound have been found.

Anti-Infective Applications

There is no available data regarding the investigation of this compound for any anti-infective applications.

A table of mentioned compounds cannot be generated as no specific compounds were discussed in the article.

Investigation in Neurological and Inflammatory Pathways

The azepane core and related heterocyclic structures are featured in compounds investigated for central nervous system disorders, including epilepsy. researchgate.netnih.gov While direct studies on this compound are limited, research on structurally similar compounds provides insight into the potential anticonvulsant properties of this class.

A study on new derivatives of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide revealed significant anticonvulsant activity. mdpi.com These compounds were evaluated in standard preclinical models of epilepsy, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The most active compound, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, demonstrated a median effective dose (ED₅₀) of 68.30 mg/kg in the MES test, which was more favorable than the reference drug valproic acid. mdpi.com Other studies have also identified potent anticonvulsant activity in various pyrrolidine-2,5-dione derivatives. nih.govmdpi.com

The mechanism of action for many anticonvulsant drugs involves the modulation of voltage-gated ion channels, which are critical for regulating neuronal excitability. nih.gov These transmembrane proteins, including sodium (NaV), potassium (KV), and calcium (CaV) channels, control the flow of ions that generate and propagate action potentials. nih.govnih.gov Research has indicated that some pyrrolidine-2,5-dione derivatives may exert their anticonvulsant effects by blocking these channels. nih.gov Affinity studies for the most promising 3-(chlorophenyl)-pyrrolidine-2,5-dione derivatives were conducted to assess their interaction with voltage-gated sodium and calcium channels, which are major targets for antiepileptic drugs. mdpi.com This suggests that a potential mechanism for the anticonvulsant activity of this compound analogues could involve the modulation of these key neuronal ion channels.

Table 2: Anticonvulsant Activity (ED₅₀) of Selected Analogues in the MES Test

This table presents the median effective dose (ED₅₀) for protection against maximal electroshock (MES)-induced seizures in mice for selected compounds structurally related to this compound.

| Compound | Substitution Pattern | ED₅₀ (mg/kg, i.p.) | Reference |

|---|---|---|---|

| Compound 6 | 3-(2-chlorophenyl)-pyrrolidine-2,5-dione derivative | 68.30 | mdpi.com |

| Compound 19 | 3-(3-chlorophenyl)-pyrrolidine-2,5-dione derivative | > 300 | mdpi.com |

| Valproic Acid (Reference) | - | 252.74 | mdpi.com |

| Phenytoin (Reference) | - | 8.2 - 9.5 | nih.gov |

| Carbamazepine (Reference) | - | 8.8 | nih.gov |

Azepine-containing structures are recognized for their potential as anti-inflammatory agents. eurekaselect.comresearchgate.net The versatile nature of the azepine moiety makes it a valuable pharmacophore in the design of new drugs targeting inflammation. eurekaselect.com

Preclinical studies have evaluated various azepine derivatives for their ability to inhibit inflammation. For example, newly synthesized hexahydropyrimido[1,2-a]azepine derivatives were assessed for their in vitro inhibition of cyclooxygenase-1 (COX-1) and COX-2 enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). tandfonline.comnih.govnih.gov The most selective compounds were further evaluated in vivo and showed anti-inflammatory activity. tandfonline.comnih.gov

Given that anticonvulsant drugs are often effective in managing neuropathic pain, the antinociceptive activity of promising anticonvulsant compounds is frequently investigated. mdpi.com The analgesic potential of 3-(chlorophenyl)-pyrrolidine-2,5-dione derivatives was evaluated in the formalin model of tonic pain in mice. mdpi.com This model has two phases: an early neurogenic phase and a later inflammatory phase. Activity in the second phase suggests an anti-inflammatory profile. mdpi.com One derivative, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (Compound 6), significantly reduced pain responses in the second phase of the test, pointing towards an anti-inflammatory mechanism. mdpi.com Other studies on different chemical scaffolds have also linked analgesic effects with anti-inflammatory action. ualberta.canih.gov

Beyond anticonvulsant and analgesic properties, azepane analogues have been explored for other modulatory effects on the central nervous system (CNS). The dibenz[b,f]azepine scaffold, for instance, is a core component of drugs with antidepressant and anticonvulsant activities. nih.gov

Recent research has identified a chiral N-benzylated bicyclic azepane as a potent inhibitor of monoamine transporters. acs.org Specifically, this compound demonstrated nanomolar inhibitory activity against the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT), along with effects on the serotonin (B10506) transporter (SERT) and the sigma-1 receptor (σ-1R). acs.org Monoamine transporters are critical targets for antidepressant medications and drugs used to treat other neuropsychiatric disorders. The potent in vitro profile and favorable pharmacokinetic properties of this N-benzylated azepane suggest its potential for treating neurological diseases. acs.org These findings highlight that the azepane scaffold can be tailored to interact with various CNS targets beyond those typically associated with seizures and pain, indicating a broad potential for neuromodulation.

Anticancer Research Potential

The azepane ring is a structural feature in a variety of compounds that have been investigated for their potential as anticancer agents. researchgate.netnih.govnih.gov A significant body of research has focused on semi-synthetic triterpenoids incorporating an A-azepane ring, which have shown promising cytotoxic activity against numerous human cancer cell lines. nih.govmdpi.com

In one study, a series of A-ring azepano-derivatives of betulin, oleanolic acid, and ursolic acid were evaluated. nih.govmdpi.com Several of these compounds exhibited potent growth inhibitory activity (GI₅₀) at submicromolar concentrations against a panel of 60 cancer cell lines. nih.govmdpi.com For example, compounds derived from azepanoerythrodiol and azepanoallobetulinic acid demonstrated GI₅₀ values ranging from 0.20 to 0.94 μM against the most sensitive cell lines, including leukemia, colon cancer, and ovarian cancer cell lines. nih.govmdpi.com The mechanism of action for some of these derivatives was found to involve the induction of apoptosis. nih.govmdpi.com

Other azepane-containing structures have also been explored. Azepano-betulinic amides showed significant cytotoxic activity, with GI₅₀ values as low as 0.57 μM, and were found to be more active than doxorubicin (B1662922) against certain colon and ovarian cancer cell lines. researchgate.net Furthermore, novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives have been identified as potent inhibitors of poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA damage repair and an important target in cancer therapy. nih.gov One such derivative exhibited an IC₅₀ of 19.24 nM against PARP-1 and induced apoptosis in A549 lung cancer cells. nih.gov Similarly, 4-azapregnene derivatives have shown significant cytotoxic activity against hormone-dependent breast (T47-D) and prostate (LNCaP) cancer cells, with IC₅₀ values in the low micromolar range. nih.gov

Table 3: In Vitro Anticancer Activity of Selected Azepane Analogues

This table summarizes the growth inhibitory (GI₅₀) or cytotoxic (IC₅₀) concentrations of various azepane derivatives against different human cancer cell lines.

| Compound Class | Cancer Cell Line | Activity Metric | Concentration (µM) | Reference |

|---|---|---|---|---|

| Azepano-triterpenoid (Compound 3) | Leukemia (K-562) | GI₅₀ | < 1.0 | nih.gov |

| Azepano-triterpenoid (Compound 11) | Leukemia (K-562) | GI₅₀ | 0.20 | mdpi.com |

| Azepano-triterpenoid (Compound 20) | Leukemia (RPMI-8226) | GI₅₀ | 0.27 | mdpi.com |

| Azepano-betulinic amides | Colon Cancer (HCT-15) | GI₅₀ | 0.57 - 14.30 | researchgate.net |

| Azepano-betulinic amides | Ovarian Cancer (NCI/ADR-RES) | GI₅₀ | 0.57 - 14.30 | researchgate.net |

| 4-Azapregnene derivative (3g) | Breast Cancer (T47-D) | IC₅₀ | 1.33 | nih.gov |

| 4-Azapregnene derivative (3g) | Prostate Cancer (LNCaP) | IC₅₀ | 10.20 | nih.gov |

| Spiro[benzo[c]azepine] derivative (11b) | Lung Cancer (A549) | IC₅₀ | 1.95 | nih.gov |

Studies on Poly(ADP-ribose) Polymerase (PARP-1) Inhibition

Currently, there is no publicly available scientific literature detailing preclinical in vitro or in vivo studies on the Poly(ADP-ribose) Polymerase (PARP-1) inhibitory activity of this compound or its direct analogues.

PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks. nih.gov Inhibition of PARP-1 in cancer cells with deficient homologous recombination repair (HRR), such as those with BRCA1/2 mutations, leads to the accumulation of double-strand DNA breaks and subsequent cell death through a mechanism known as synthetic lethality. nih.gov This has led to the successful development of several PARP-1 inhibitors for the treatment of various cancers. nih.gov

While research into novel PARP-1 inhibitors is a very active area, with numerous studies on various chemical scaffolds being published, specific investigations into the this compound structure in this context have not been reported in the accessible scientific domain.

General Anticancer Screening and Mechanism of Action Studies

There is a lack of published preclinical data from in vitro or in vivo general anticancer screening of this compound and its analogues.

In vitro anticancer screening typically involves testing a compound against a panel of cancer cell lines to determine its cytotoxic or cytostatic effects. nih.gov A widely used platform for this is the NCI-60 human tumor cell line screen provided by the U.S. National Cancer Institute. mdpi.com This screening provides initial insights into the compound's potency and spectrum of activity against different cancer types. nih.gov

Subsequent in vivo studies in animal models, such as xenografts where human cancer cells are implanted into immunocompromised mice, are crucial to evaluate a compound's efficacy in a more complex biological system. nih.gov These studies provide information on the compound's ability to inhibit tumor growth in a living organism. nih.gov

Without any published studies, it is not possible to provide data on the anticancer activity or the potential mechanisms of action for this compound analogues.

Other Biological Activities and Mechanisms of Action

No specific preclinical studies detailing other biological activities or mechanisms of action for this compound and its analogues are available in the current scientific literature. The azepane scaffold is present in various biologically active compounds, and derivatives have been explored for a range of therapeutic applications. However, information specifically pertaining to the biological profile of this compound analogues remains unreported.

Future Directions and Emerging Research Avenues for S 3 3 Chlorophenyl Azepane and Azepane Chemistry

Development of Novel and More Efficient Synthetic Methodologies for Chiral Azepanes

The synthesis of functionalized nitrogen heterocycles is fundamental to the discovery and manufacture of high-value materials and pharmaceuticals. rwth-aachen.denih.gov While five- and six-membered rings like pyrrolidine (B122466) and piperidine (B6355638) are common in medicinal chemistry, the seven-membered azepane ring is significantly underrepresented, highlighting a need for more robust synthetic strategies. rwth-aachen.denih.gov

Future research will likely focus on developing more efficient and stereoselective methods for the synthesis of chiral azepanes. Current strategies often involve multi-step sequences, ring-closing reactions, or the ring expansion of smaller cyclic compounds. researchgate.net Recent advancements include:

Dearomative Ring Expansion: A promising strategy involves the photochemical dearomative ring expansion of simple nitroarenes. This method, mediated by blue light at room temperature, converts a six-membered benzenoid framework into a seven-membered ring system, which can then be hydrogenated to yield complex azepanes in just two steps. nih.gov

Piperidine Ring Expansion: Diastereomerically pure azepane derivatives can be prepared with high stereoselectivity and regioselectivity through the ring expansion of piperidines. rsc.org

Cascade Strategies: Relay catalysis systems combining a gold(I) catalyst with tetrapeptide bis-quaternary phosphonium (B103445) salts have been developed to overcome the challenges of the 1-aza-Cope rearrangement, facilitating the construction of chiral azepine frameworks. researchgate.net

Catalytic Enantioselective Methods: The use of strong and confined imidodiphosphorimidate (IDPi) catalysts enables highly enantioselective substitutions of cyclic, aliphatic hemiaminal ethers to produce 2-substituted azepanes with high enantioselectivities. researchgate.net

These innovative approaches provide a foundation for future work aimed at improving yield, reducing reaction steps, and enhancing the stereochemical control of azepane synthesis.

| Synthetic Strategy | Key Features | Potential Advantages |

| Dearomative Ring Expansion | Photochemical conversion of nitroarenes to azepanes. nih.gov | Utilizes simple starting materials; proceeds in few steps. nih.gov |

| Piperidine Ring Expansion | Stereoselective and regioselective expansion of piperidine rings. rsc.org | High control over stereochemistry. rsc.org |

| Cascade Aza-Cope Rearrangement | Relay catalysis to overcome thermodynamic hurdles. researchgate.net | Access to complex chiral azepine frameworks. researchgate.net |

| Catalytic Enantioselective Substitution | Use of chiral catalysts for stereocontrol. researchgate.net | High enantioselectivity for substituted azepanes. researchgate.net |

Exploration of Underexplored Biological Targets for Azepane-Based Therapeutics

Azepane derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and anticonvulsant properties. nih.govresearchgate.net For instance, the natural product (-)-balanol, which contains an azepane ring, is an inhibitor of protein kinase C. lifechemicals.com This has spurred the development of synthetic analogues as potential antitumor agents. lifechemicals.com

Despite these successes, many potential biological targets for azepane-based therapeutics remain underexplored. Future research should aim to:

Identify Novel Protein Kinase Inhibitors: Building on the precedent of balanol, the design of new azepane derivatives as selective inhibitors for other protein kinases implicated in cancer and inflammatory diseases is a promising avenue. nih.govacs.org

Target Neurodegenerative Diseases: Benzazepine derivatives have been synthesized and evaluated for their potential in treating excitotoxicity, a key factor in neurodegeneration. nih.gov These compounds have shown potential as NMDA receptor antagonists and inhibitors of Aβ aggregation, suggesting that further exploration of azepanes for diseases like Alzheimer's is warranted. nih.gov

Develop Antiviral and Antidiabetic Agents: The broad biological activity of azepanes suggests their potential as antiviral and antidiabetic agents, areas that are currently less explored. nih.gov

Systematic screening of diverse azepane libraries against a wide array of biological targets will be crucial in uncovering new therapeutic applications.

Integration of Artificial Intelligence and Machine Learning in Azepane Drug Design and Discovery

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the pharmaceutical industry by increasing efficiency and reducing costs in drug discovery. bpasjournals.commednexus.org These technologies can be powerfully applied to the design and discovery of novel azepane-based drugs.

Future integration of AI and ML in azepane research will likely involve:

Predictive Modeling: Using machine learning models, such as graph neural networks, to predict the physicochemical properties, biological activity, and toxicity of virtual azepane derivatives. astrazeneca.com This allows for the rapid screening of vast chemical spaces to identify promising candidates for synthesis and testing. astrazeneca.comyoutube.com

De Novo Drug Design: Employing generative models, like recurrent neural networks (RNNs) and reinforcement learning, to design novel azepane structures with desired therapeutic profiles. youtube.comyoutube.com These models can learn the underlying rules of chemistry and generate molecules optimized for specific biological targets. youtube.com

Accelerated Synthesis Planning: Utilizing AI tools to devise efficient synthetic routes for complex azepane targets, thereby streamlining the chemical synthesis process. youtube.com

By leveraging AI and ML, researchers can navigate the complexities of drug discovery more effectively, leading to the faster development of new and improved azepane-based medicines. bpasjournals.com

| AI/ML Application | Description | Impact on Azepane Drug Discovery |

| Predictive Modeling | Algorithms that predict molecular properties and activity. astrazeneca.com | Enables high-throughput virtual screening and prioritization of candidates. astrazeneca.com |

| De Novo Design | Generative models that create novel molecular structures. youtube.com | Facilitates the design of azepanes with optimized therapeutic properties. youtube.com |

| Synthesis Planning | AI-driven retrosynthesis to identify optimal reaction pathways. youtube.com | Accelerates the synthesis of promising azepane compounds. |

Design and Synthesis of Hybrid Azepane Molecules with Multifunctional Activity

Molecular hybridization, the strategy of combining two or more pharmacophoric units into a single molecule, is a powerful approach for developing drugs with multiple modes of action. This is particularly relevant for complex diseases where targeting a single pathway may be insufficient.

An emerging area of research is the design and synthesis of hybrid molecules incorporating the azepane scaffold. For example, fused triazole-azepine hybrids have been investigated as potential non-steroidal anti-inflammatory agents (NSAIDs). mdpi.com These hybrid molecules are designed to possess both analgesic and anti-inflammatory properties. mdpi.com Future research in this area could focus on:

Developing Multi-Target Kinase Inhibitors: Creating hybrid azepanes that can simultaneously inhibit multiple kinases involved in cancer progression.

Designing Dual-Action Neuroprotective Agents: Synthesizing azepane hybrids that combine NMDA receptor antagonism with antioxidant or anti-inflammatory properties for the treatment of neurodegenerative disorders. nih.gov

Creating Novel Antimicrobial Agents: Combining the azepane scaffold with other known antimicrobial agents to overcome drug resistance.

The rational design of such hybrid molecules holds significant promise for the development of innovative therapeutics with enhanced efficacy and potentially reduced side effects.

Advanced Spectroscopic and Structural Characterization Techniques for Azepane Complexes

A thorough understanding of the three-dimensional structure of azepane derivatives and their interactions with biological targets is crucial for structure-based drug design. Advances in spectroscopic and structural characterization techniques are providing unprecedented insights into these molecular systems.

Future research will increasingly rely on a combination of experimental and computational methods to characterize azepane complexes:

X-ray Crystallography: This technique provides high-resolution structural information of azepane derivatives and their complexes with proteins, enabling the detailed analysis of binding interactions. nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, including 2D NMR, are used to determine the structure and conformation of azepane derivatives in solution. acs.org

Computational Modeling: Density Functional Theory (DFT) and other computational methods are used to investigate the structural, electronic, and reactive properties of azepanes. nih.govresearchgate.net These methods can predict molecular geometries, vibrational frequencies, and help to understand intramolecular interactions. nih.gov

The integration of these advanced techniques will provide a more complete picture of the structure-activity relationships of azepane-based compounds, guiding the design of more potent and selective therapeutics.

| Technique | Information Provided | Application in Azepane Research |

| X-ray Crystallography | High-resolution 3D structure of molecules in the solid state. nih.gov | Elucidating the binding mode of azepane inhibitors to their target proteins. nih.govacs.org |

| NMR Spectroscopy | Structure, dynamics, and conformation of molecules in solution. acs.org | Confirming the structure of synthesized azepane derivatives. acs.org |

| Computational Chemistry | Theoretical prediction of molecular properties and interactions. nih.gov | Guiding the design of new azepanes and understanding their reactivity. nih.govresearchgate.net |

Q & A

[Basic] What are the common synthetic routes for preparing (S)-3-(3-chlorophenyl)azepane?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 3-chlorophenyl precursors with azepane derivatives under basic conditions (e.g., sodium hydride in dimethylformamide [DMF]) can yield the target compound. Purification via column chromatography or recrystallization ensures purity. A related synthesis for 3-(4-chlorophenyl)azepane hydrochloride uses a seven-membered azepane ring functionalized with a chlorophenyl group, highlighting the importance of regioselectivity in substitution reactions . For enantiomeric control, chiral catalysts or resolving agents may be employed during synthesis to favor the (S)-enantiomer.

[Basic] What spectroscopic and analytical techniques are used to characterize this compound?

Methodological Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR): H and C NMR identify proton environments and carbon frameworks, confirming the azepane ring and chlorophenyl substitution pattern.

- Mass Spectrometry (MS): High-resolution MS determines molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy: Confirms functional groups (e.g., C-Cl stretch at ~550–850 cm).

- X-ray Crystallography: Resolves absolute stereochemistry and crystal packing, as demonstrated in structurally related chlorophenyl-azepane derivatives .

[Basic] What safety protocols are recommended for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation.

- Storage: Store in airtight containers at room temperature, away from oxidizers and moisture.

- Spill Management: Absorb spills with inert materials (e.g., sand, diatomaceous earth) and dispose as hazardous waste.

- Disposal: Follow institutional guidelines for halogenated organic compounds, incinerating at certified facilities .

[Basic] How can researchers identify and quantify impurities in this compound?

Methodological Answer:

- Chromatographic Methods: Use HPLC or GC-MS with a polar stationary phase (e.g., C18 column) to separate impurities.

- Calibration Standards: Prepare impurity standards (e.g., unreacted precursors, regioisomers) for quantitative analysis.

- Limit Tests: Follow pharmacopeial guidelines (e.g., ICH Q3A) to set thresholds for residual solvents or byproducts .

[Advanced] How can enantiomeric purity of this compound be optimized during synthesis?

Methodological Answer:

- Chiral Catalysis: Employ asymmetric hydrogenation or organocatalysts to favor the (S)-enantiomer.

- Kinetic Resolution: Use enzymes (e.g., lipases) to selectively hydrolyze the undesired (R)-enantiomer.

- Chiral Chromatography: Perform preparative HPLC with chiral columns (e.g., cellulose-based) to isolate the target enantiomer.

Validation via circular dichroism (CD) or polarimetry ensures >99% enantiomeric excess .

[Advanced] What computational strategies predict the biological activity of this compound derivatives?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to model interactions with target receptors (e.g., cannabinoid receptors CB1/CB2, based on structural analogs ).

- QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors.

- MD Simulations: Simulate ligand-receptor dynamics over nanoseconds to assess binding stability.

Experimental validation via in vitro assays (e.g., cAMP inhibition for GPCR targets) is critical .

[Advanced] How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Reproducibility Checks: Standardize assay conditions (e.g., cell lines, incubation times, solvent controls).

- Structural Confirmation: Re-analyze compound purity and stereochemistry via X-ray or NMR.

- Meta-Analysis: Compare data across studies using statistical tools (e.g., Cohen’s d for effect size) to identify outliers.

For example, discrepancies in antipsychotic activity may arise from differences in blood-brain barrier permeability models .

[Advanced] What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Methodological Answer:

- Reaction Optimization: Transition from batch to flow chemistry to improve yield and reduce byproducts.

- Solvent Selection: Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) for safer scale-up.

- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progress.

- Regulatory Compliance: Ensure adherence to Good Manufacturing Practices (GMP) for API synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.